Cas no 816-39-7 (1,3-Dibromoacetone, Technical Grade)

1,3-Dibromoacetone, Technical Grade structure
816-39-7 structure
Nome del prodotto:1,3-Dibromoacetone, Technical Grade
Numero CAS:816-39-7
MF:C3H4Br2O
MW:215.871259689331
MDL:MFCD00013540
CID:83101
PubChem ID:69952

1,3-Dibromoacetone, Technical Grade Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Dibromopropan-2-one
    • 1,3-Dibromoacetone, Technical Grade
    • 1,3-Dibromo-2-propanone
    • 1,3-Dibromoacetone
    • 816-39-7
    • NSC 249810
    • 2-Propanone,3-dibromo-
    • SY009041
    • 1,3-Dibromoacetone, tech
    • 1,3-Dibromo-propan-2-one
    • DTXSID1061156
    • NS00038144
    • bromomethyl ketone
    • EN300-92186
    • A9T6SLA83G
    • MFCD00013540
    • 1,3-dibromacetone
    • NSC249810
    • GEO-00967
    • SCHEMBL228965
    • FT-0666475
    • AS-18890
    • C3H4Br2O
    • CS-W020932
    • 2-Propanone, 1,3-dibromo-
    • A20840
    • UNII-A9T6SLA83G
    • NSC-249810
    • AM85919
    • EINECS 212-430-8
    • Bis(bromomethyl) ketone
    • 1,3-dibromopropanone
    • bromomethylketone
    • FT-0606625
    • AKOS005206860
    • 1,3-Dibromo-2-propanone (ACI)
    • DB-056547
    • MDL: MFCD00013540
    • Inchi: 1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2
    • Chiave InChI: LQQKDSXCDXHLLF-UHFFFAOYSA-N
    • Sorrisi: O=C(CBr)CBr
    • BRN: 1740389

Proprietà calcolate

  • Massa esatta: 213.86300
  • Massa monoisotopica: 213.863
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 2
  • Complessità: 46.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 2
  • XLogP3: 1.5
  • Superficie polare topologica: 17.1A^2
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 2.12
  • Punto di fusione: 25-30°C
  • Punto di ebollizione: 95 ºC (p=20 torr)
  • Punto di infiammabilità: 97-98°C/21mm
  • Indice di rifrazione: 1.549
  • Solubilità: Soluble in acetone, chloroform, dichloromethane and methanol.
  • PSA: 17.07000
  • LogP: 1.34530
  • Solubilità: Non determinato
  • Sensibilità: Moisture Sensitive

1,3-Dibromoacetone, Technical Grade Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H314; H318; H317
  • Dichiarazione di avvertimento: P261; P280; P305+P351+P338; P304+P340; P405; P501
  • Numero di trasporto dei materiali pericolosi:2927
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S37/39-S26
  • Identificazione dei materiali pericolosi: Xi
  • PackingGroup:II
  • TSCA:Yes
  • Condizioni di conservazione:Store long-term at 2-8°C
  • Classe di pericolo:8
  • Frasi di rischio:R36/37/38

1,3-Dibromoacetone, Technical Grade Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

1,3-Dibromoacetone, Technical Grade Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D382862-25g
1,3-DIBROMOACETONE
816-39-7 97%
25g
$300 2024-05-24
Enamine
EN300-92186-0.1g
1,3-dibromopropan-2-one
816-39-7 95.0%
0.1g
$376.0 2025-03-21
Enamine
EN300-92186-0.25g
1,3-dibromopropan-2-one
816-39-7 95.0%
0.25g
$393.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044175-25g
1,3-Dibromopropan-2-one
816-39-7 98%
25g
¥781.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00633-5g
1,3-Dibromoacetone, tech. 75%
816-39-7 tech. 75%
5g
¥2166.00 2023-03-09
Enamine
EN300-92186-5.0g
1,3-dibromopropan-2-one
816-39-7 95.0%
5.0g
$1240.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY194-5g
1,3-Dibromoacetone, Technical Grade
816-39-7 95%
5g
273CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DY194-1g
1,3-Dibromoacetone, Technical Grade
816-39-7 95%
1g
96CNY 2021-05-07
Enamine
EN300-92186-5g
1,3-dibromopropan-2-one
816-39-7
5g
$1240.0 2023-09-01
1PlusChem
1P00521Z-1g
1,3-Dibromopropan-2-one
816-39-7 ~95%
1g
$80.00 2025-02-21

1,3-Dibromoacetone, Technical Grade Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Acetone
Riferimento
Two new amphiphilic catalysts for ester hydrolysis
Menger, F. M.; et al, Journal of Organic Chemistry, 1987, 52(15), 3451-2

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Riferimento
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Chloroperoxidase
Riferimento
Novel haloperoxidase substrates. Alkynes and cyclopropanes
Geigert, John; et al, Journal of Biological Chemistry, 1983, 258(4), 2273-7

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Riferimento
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Methanol ;  rt; 2 h, rt; overnight, -18 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Riferimento
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
2.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Riferimento
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Riferimento
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Riferimento
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2728031-85-2 Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Riferimento
Bio-derived nanosilica-anchored Cu(II)-organoselenium complex as an efficient retrievable catalyst for alcohol oxidation
Gogoi, Rajjyoti ; et al, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Riferimento
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Oxygen ,  Hydrogen bromide Catalysts: Tetraglyme ,  Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: 1,2-Dichloroethane
Riferimento
Oxybromination catalyzed by the heteropolyanion compound H5PMo10V2O40 in an organic medium: selective para-bromination of phenol
Neumann, Ronny; et al, Journal of the Chemical Society, 1988, (19), 1285-7

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Bromine
Riferimento
Reaction of sulfur tetrafluoride with 1,3-dihaloacetones. Fluoroalkylation of benzene as evidence of participation of fluorocarbocations in the reaction
Wielgat, J.; et al, Journal of Fluorine Chemistry, 1987, 35(4), 643-52

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Methanol ;  2 h, rt; 16 h, rt → -20 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  -20 °C; 48 h, 60 °C
Riferimento
Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity
Lewis, Yuka E.; et al, ACS Chemical Biology, 2016, 11(4), 931-942

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Acetone ;  rt; 72 h, rt
Riferimento
Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide
Eskandari, Roozbeh; et al, Chemical Communications (Cambridge, 2021, 57(58), 7136-7139

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Hydrogen bromide
Riferimento
Hydrobromic Acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 48 h, 50 °C
Riferimento
Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway
Huang, Yun-Qing; et al, Analyst (Cambridge, 2011, 136(7), 1515-1522

Synthetic Routes 17

Condizioni di reazione
Riferimento
Hydrobromic acid
Mills, John E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Methanol ;  25 °C; 2 h, 25 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 60 °C
Riferimento
Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry
Huang, Yun-Qing; et al, Analytical Biochemistry, 2011, 416(2), 159-166

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium bromide ;  72 h, 50 °C
2.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Riferimento
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ;  6 h, 100 °C
2.1 Reagents: Potassium bromide ;  72 h, 50 °C
3.1 Reagents: Periodic acid (H5IO6) Solvents: Acetonitrile ;  3 h, rt
Riferimento
Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium
da Silva, Fernanda Priscila N. R.; et al, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Seleninyl bromide Solvents: Carbon tetrachloride
Riferimento
Halogenation of aldehydes and ketones by selenium(IV) oxyhalides generated in-situ from selenium dioxide and halotrimethylsilanes
Lee, Jong Gun; et al, Bulletin of the Korean Chemical Society, 1995, 16(4), 349-55

Synthetic Routes 22

Condizioni di reazione
1.1 Catalysts: Methanol
Riferimento
Silyl- and germylcyclopropanones
Zaitseva, G. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(10), 2252-66

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Methanol ;  3 h, rt; 2 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  48 h, 50 °C
Riferimento
Highly sensitive profiling assay of acidic plant hormones using a novel mass probe by capillary electrophoresis-time of flight-mass spectrometry
Chen, Ming-Luan; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(13-14), 938-944

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 4, rt
Riferimento
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
Method of obtaining 1,3-dibromoacetone
, USSR, , ,

1,3-Dibromoacetone, Technical Grade Raw materials

1,3-Dibromoacetone, Technical Grade Preparation Products

1,3-Dibromoacetone, Technical Grade Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:816-39-7)1,3-Dibromoacetone, Technical Grade
A20840
Purezza:99%/99%/99%
Quantità:5g/25g/100g
Prezzo ($):328.0/1148.0/371.0